molecular formula C12H15N3O B1467343 {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1250836-89-5

{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No. B1467343
CAS RN: 1250836-89-5
M. Wt: 217.27 g/mol
InChI Key: ARXJDBXONOSFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol” is a complex organic molecule that contains a 1,2,3-triazole ring, a phenyl ring, and a propan-2-yl (isopropyl) group . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 1,2,3-triazole ring is generally stable but can participate in various reactions under certain conditions . The phenyl and isopropyl groups may also influence the compound’s reactivity.

Scientific Research Applications

Crystal Structure and Chemical Interaction

The compound's relevance in scientific research is highlighted by its structural characterization and interaction studies. For instance, the crystal structures of related triazol compounds show distinct geometric configurations and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are essential for understanding their chemical behavior and potential applications in material science and pharmaceuticals (Gonzaga et al., 2016). These findings underscore the importance of structural analysis in elucidating the properties and functionalities of triazol derivatives.

Antimicrobial Activity

Another significant area of research application for triazol compounds is in the development of antimicrobial agents. Studies have synthesized novel triazol derivatives demonstrating high antimicrobial activity, suggesting their potential as therapeutic agents against various bacterial and fungal infections (Sunitha et al., 2017). This opens avenues for further research into triazol compounds as a basis for developing new antimicrobial drugs.

Catalytic Applications

Triazol derivatives have also been explored for their catalytic capabilities, particularly in facilitating chemical reactions. For example, a tris(triazolyl)methanol-Cu(I) structure has been identified as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, highlighting the compound's utility in synthetic chemistry and potential industrial applications (Ozcubukcu et al., 2009). This showcases the versatility of triazol compounds in enhancing reaction efficiencies and selectivities.

Antitumoral and Antiviral Research

The exploration of triazol derivatives extends to their antitumoral and antiviral activities. Compounds with triazol structures have been synthesized and tested for their efficacy against various cancers and viruses, demonstrating promising results that pave the way for new treatments (Jilloju et al., 2021). This research area is particularly relevant given the ongoing need for effective antitumoral and antiviral therapeutics.

Liquid Crystal Properties

Furthermore, triazol derivatives exhibit liquid crystal behaviors, which are of interest in materials science for applications such as displays and sensors. The study of these properties contributes to the development of novel materials with tailored optical and electronic functionalities (Zhao et al., 2013).

Mechanism of Action

properties

IUPAC Name

[1-(3-propan-2-ylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(2)10-4-3-5-12(6-10)15-7-11(8-16)13-14-15/h3-7,9,16H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXJDBXONOSFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol
Reactant of Route 2
Reactant of Route 2
{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol
Reactant of Route 3
Reactant of Route 3
{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol
Reactant of Route 4
Reactant of Route 4
{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol
Reactant of Route 5
{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol
Reactant of Route 6
Reactant of Route 6
{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.